molecular formula C13H10FNO B1392135 2-(3-Fluorobenzoyl)-3-methylpyridine CAS No. 1187171-05-6

2-(3-Fluorobenzoyl)-3-methylpyridine

Cat. No.: B1392135
CAS No.: 1187171-05-6
M. Wt: 215.22 g/mol
InChI Key: WJZKSHHTHAOEBV-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzoyl)-3-methylpyridine is a fluorinated pyridine derivative characterized by a 3-fluorobenzoyl group attached to the 2-position and a methyl group at the 3-position of the pyridine ring. This compound (CAS: 1187171-05-6) is primarily used in research settings, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

The synthesis of related fluorobenzoyl-pyridine derivatives typically involves nucleophilic substitution or condensation reactions. For instance, 3-fluorobenzoyl chloride has been utilized as a reagent in the functionalization of indole and pyridine cores under basic conditions (e.g., NaH in DMF) . While direct synthesis data for this compound is scarce, analogous methods suggest that its preparation would require controlled reaction conditions to avoid side products.

Properties

IUPAC Name

(3-fluorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZKSHHTHAOEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001240954
Record name (3-Fluorophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-05-6
Record name (3-Fluorophenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 3-fluorobenzoyl chloride. This reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Methylpyridine+3-Fluorobenzoyl chlorideThis compound+HCl\text{3-Methylpyridine} + \text{3-Fluorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Methylpyridine+3-Fluorobenzoyl chloride→this compound+HCl

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzoyl)-3-methylpyridine can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The fluorobenzoyl group can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Nucleophilic Substitution: The fluorine atom in the benzoyl group can be substituted by nucleophiles under appropriate conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3/H2SO4).

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    EAS Reactions: Substituted derivatives of this compound, depending on the electrophile used.

    Nucleophilic Substitution: Compounds where the fluorine atom is replaced by the nucleophile.

    Reduction: 2-(3-Fluorobenzyl)-3-methylpyridine, where the carbonyl group is reduced to a hydroxyl group.

Scientific Research Applications

Scientific Research Applications

2-(3-Fluorobenzoyl)-3-methylpyridine has several notable applications in scientific research:

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Research has indicated that it may interact with specific enzymes or receptors, potentially modulating their activity. Such interactions can lead to various physiological effects, which are being explored for therapeutic applications.

Biochemical Probes

Due to its ability to bind to specific molecular targets, this compound is being investigated as a biochemical probe in enzyme assays. Its unique structure may influence enzyme kinetics and substrate specificity, making it valuable for studying enzyme interactions.

Potassium Channel Modulation

Research into related compounds suggests that this compound could modulate potassium channels. This property holds implications for developing treatments for pain management and neurological disorders.

Toxicity Studies

Efforts are underway to assess the toxicity profiles of this compound as part of drug design strategies. By modifying structural elements that lead to harmful metabolites, researchers aim to develop safer alternatives for existing medications.

Case Studies

Case Study: Enzyme Interaction Studies
A study evaluated several analogues of this compound for their biological activity using HEK293 cells overexpressing potassium channels. The results indicated varying degrees of channel opening activity, with some analogues demonstrating significant potency while others showed inactivity up to concentrations of 10 µM. This highlights the potential of this compound as a lead structure in drug discovery targeting ion channels.

Case Study: Toxicity Assessment
In another study focusing on toxicity, researchers modified certain structural features of the compound to identify safer derivatives. The modifications aimed at reducing harmful metabolite formation while retaining biological efficacy, showcasing the compound's role in advancing safer pharmacological agents.

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzoyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity for its target, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Benzoyl Groups

2-(3,5-Difluorobenzoyl)-3-methylpyridine (CAS: 1187167-32-3)

  • Structure : Features two fluorine atoms at the 3- and 5-positions of the benzoyl group.
  • Molecular Weight : 233.22 g/mol vs. ~215.23 g/mol for 2-(3-Fluorobenzoyl)-3-methylpyridine.
  • This compound may exhibit higher polarity and lower solubility in non-polar solvents compared to its mono-fluorinated counterpart.

Pyridine Derivatives with Substituted Aromatic Rings

2-(3-Fluoro-4-methoxyphenyl)-3-methylpyridine (CAS: 1257056-93-1)

  • Structure : Replaces the benzoyl group with a 3-fluoro-4-methoxyphenyl moiety.
  • Molecular Weight : 217.24 g/mol .
  • Functional Group Effects : The methoxy group is electron-donating, counteracting the electron-withdrawing fluorine. This could stabilize the aromatic ring against electrophilic attacks, making the compound less reactive than benzoyl-containing analogs. Applications may differ, with such derivatives explored in materials science rather than medicinal chemistry.

Sulfur-Containing and Halogenated Derivatives

2-(tert-Butylthio)-3-methylpyridine (CAS: 18833-87-9)

  • Structure : Incorporates a tert-butylthio group at the 2-position.
  • Molecular Weight : 181.30 g/mol .
  • Reactivity: The sulfur atom introduces nucleophilic sites, enabling participation in redox reactions or coordination chemistry. Unlike fluorobenzoyl derivatives, this compound is more lipophilic, favoring applications in organocatalysis or ligand design.

2-(2-Iodo-4-methylphenyl)-3-methylpyridine (CAS: 1394856-83-7)

  • Structure : Contains an iodinated phenyl group.
  • Synthesis Yield : Reported at 85% via palladium-catalyzed coupling reactions .
  • Applications : The iodine atom facilitates further functionalization (e.g., Suzuki cross-coupling), making it a versatile intermediate in organic synthesis.

pH-Responsive Derivatives for Molecular Switches

2-(2-Methoxyphenyl)-3-methylpyridine

  • Function : Exhibits pH-triggered unidirectional rotation at the molecular level, as demonstrated by UV spectroscopy and quantum chemical calculations .
  • Such compounds are promising for designing molecular machines or sensors.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 1187171-05-6 C13H10FNO ~215.23 Lab intermediate; discontinued
2-(3,5-Difluorobenzoyl)-3-methylpyridine 1187167-32-3 C13H9F2NO 233.22 Enhanced reactivity; polar
2-(3-Fluoro-4-methoxyphenyl)-3-methylpyridine 1257056-93-1 C13H12FNO 217.24 Materials science applications
2-(tert-Butylthio)-3-methylpyridine 18833-87-9 C10H15NS 181.30 Organocatalysis; lipophilic
2-(2-Iodo-4-methylphenyl)-3-methylpyridine 1394856-83-7 C13H12IN 309.15 High-yield synthetic intermediate

Biological Activity

2-(3-Fluorobenzoyl)-3-methylpyridine is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound features a fluorinated benzoyl group attached to a methylpyridine moiety. The presence of fluorine is significant as it can influence the compound's lipophilicity, metabolic stability, and overall biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies evaluating related pyridyl compounds have shown significant activity against breast, colon, and lung cancer cell lines. The mechanism involves the inhibition of specific metabolic pathways essential for cancer cell survival .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCancer Cell Line TestedIC50 (µM)
This compoundMCF-7 (Breast)TBD
1,2,4-Triazolo[1,5-a][1,3,5]triazinesHCT116 (Colon)TBD
2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)A549 (Lung)TBD

Note: TBD indicates that specific values were not provided in the current literature.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Similar compounds have been observed to modulate signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression and apoptosis in cancer cells .

Enzyme Interaction

Fluorinated compounds often show enhanced interactions with cytochrome P450 enzymes, which play a critical role in drug metabolism. The presence of fluorine can enhance binding affinity and selectivity for these enzymes, potentially leading to improved pharmacokinetic properties .

Study on Anticancer Activity

In a study published in MDPI, researchers synthesized several fluorinated pyridines and assessed their anticancer properties. Among these, this compound was highlighted for its promising activity against specific cancer cell lines. The study utilized both in vitro assays and animal models to evaluate efficacy .

Pharmacokinetics and Metabolism

Another investigation focused on the pharmacokinetics of fluorinated compounds, including this compound. Results suggested that the compound exhibits favorable absorption characteristics due to its lipophilicity while also showing a propensity for metabolic conversion via cytochrome P450 pathways .

Q & A

Q. What are the established synthetic routes for 2-(3-Fluorobenzoyl)-3-methylpyridine, and how can reaction efficiency be quantified?

  • Methodological Answer : The synthesis typically involves introducing the fluorobenzoyl group to a 3-methylpyridine scaffold. A two-step approach may include:

Chlorination/Fluorination : Chlorination of 3-methylpyridine derivatives followed by fluorination using agents like KF in polar solvents (e.g., DMSO) to install fluorine atoms (as seen in fluoropyridine synthesis) .

Benzoylation : Friedel-Crafts acylation or palladium-catalyzed coupling to attach the 3-fluorobenzoyl group.
Efficiency is assessed via:

  • Yield Optimization : Monitoring reaction time, temperature, and catalyst loading (e.g., GC-MS or HPLC for purity).
  • Kinetic Studies : Tracking intermediates via in situ NMR or FTIR .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodological Answer :
  • <sup>19</sup>F NMR : Identifies the fluorobenzoyl group’s electronic environment (δ ~ -110 to -120 ppm for meta-fluorine).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (calc. for C13H11FNO: 216.0822).
  • IR Spectroscopy : C=O stretch (~1680 cm<sup>-1</sup>) and aromatic C-F vibrations (~1220 cm<sup>-1</sup>) .

Q. What are the key challenges in isolating this compound during synthesis?

  • Methodological Answer :
  • Byproduct Formation : Competing reactions (e.g., over-fluorination or ortho-substitution) require careful stoichiometric control.
  • Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures.
  • Partitioning Issues : Liquid-gas equilibria may reduce yields; inert atmospheres and low-temperature quenching mitigate volatility .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of fluorobenzoyl group attachment to 3-methylpyridine?

  • Methodological Answer :
  • DFT Calculations : Compare activation energies for ortho, meta, and para acylation pathways. Meta-substitution is favored due to steric hindrance from the methyl group and electronic effects (fluorine’s -I effect directs electrophiles) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition states.

Q. What strategies resolve contradictions in reported reaction yields for fluorinated pyridine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare experimental conditions (e.g., catalyst type, solvent polarity) across studies. For example, fluorination at 110°C with CuCl2 catalysts increases yields vs. uncatalyzed reactions .
  • Controlled Replication : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate variables.

Q. How does the fluorobenzoyl group influence the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The fluorine atom enhances bioavailability (lipophilicity) and metabolic stability.
  • Docking Studies : Screen against target proteins (e.g., kinases) using PyMOL or AutoDock. Compare binding affinities with non-fluorinated analogs .

Q. What advanced characterization methods validate the electronic effects of fluorine in this compound?

  • Methodological Answer :
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify fluorine’s electron-withdrawing effect via C 1s binding energy shifts.
  • Cyclic Voltammetry : Measure redox potentials to assess electron-deficient aromatic systems .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Fluorobenzoyl)-3-methylpyridine
Reactant of Route 2
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2-(3-Fluorobenzoyl)-3-methylpyridine

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